molecular formula C8H11N3O3S B2650745 Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate CAS No. 20029-16-7

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate

Cat. No. B2650745
CAS RN: 20029-16-7
M. Wt: 229.25
InChI Key: VQAOLALBQSQFDV-UHFFFAOYSA-N
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Description

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a chemical compound that has been used in various scientific research applications. It is a triazine-based compound that has shown potential in the field of medicinal chemistry due to its unique structure and properties.

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate, a compound related to 1,2,4-triazines, plays a significant role in chemical synthesis. For instance, it serves as a precursor in the creation of various pharmacologically relevant compounds. In a study, ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate was used to synthesize thiosemicarbazides and subsequently form 4H-1,2,4-triazole-3(2H)-thione derivatives. These compounds were further investigated for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Tribological Properties

In the field of tribology, derivatives of triazine, closely related to this compound, have been studied. A study explored the use of two triazine derivatives as additives in water-glycol base fluid, significantly enhancing the fluid's antiwear and friction-reducing capacities. This research provides insights into the potential industrial applications of such compounds (Wu et al., 2017).

Anticancer Potential

The anticancer potential of compounds derived from this compound has been a subject of research. A study involved the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia, highlighting the potential therapeutic applications of these compounds (Temple et al., 1983).

Anti-Inflammatory Applications

The compound's derivatives have also been explored for their anti-inflammatory properties. For instance, the synthesis of 1,2,4 triazole derivatives from 4-hydroxyphenyl acetic acid showed promising anti-inflammatory activity. Such studies indicate the potential of these compounds in developing new anti-inflammatory drugs (Virmani & Hussain, 2014).

Bioactive Potentials

Research has also delved into the bioactive potentials of secondary metabolites related to this compound. A study isolated specific compounds from mollusks, demonstrating their antioxidant and anti-inflammatory activities. This indicates the potential utility of these compounds in developing new therapeutic agents (Chakraborty & Joy, 2019).

properties

IUPAC Name

ethyl 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-6(12)4-15-8-9-7(13)5(2)10-11-8/h3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOLALBQSQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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